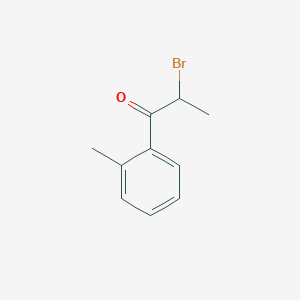

2-Bromo-1-o-tolyl-propan-1-one

Übersicht

Beschreibung

2-Bromo-1-o-tolyl-propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone, where the bromine atom is attached to the second carbon of the propanone chain, and the o-tolyl group is attached to the first carbon. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-o-tolyl-propan-1-one can be synthesized through several methods. One common method involves the bromination of 1-o-tolyl-propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-o-tolyl-propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 2-hydroxy-1-o-tolyl-propan-1-one.

Oxidation: Products include 2-bromo-1-o-tolyl-propanoic acid and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-o-tolyl-propan-1-one is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Medicinal chemistry: In the development of new drugs and therapeutic agents.

Material science: As a precursor for the synthesis of polymers and advanced materials.

Biological research: In the study of enzyme inhibitors and other biologically active compounds.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-o-tolyl-propan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives, involving the transfer of oxygen atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-p-tolyl-propan-1-one: A similar compound where the tolyl group is in the para position.

2-Bromo-1-m-tolyl-propan-1-one: A similar compound where the tolyl group is in the meta position.

2-Chloro-1-o-tolyl-propan-1-one: A similar compound where the bromine atom is replaced by a chlorine atom.

Uniqueness

2-Bromo-1-o-tolyl-propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom and the o-tolyl group can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Bromo-1-o-tolyl-propan-1-one is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. It is categorized as a brominated derivative of propiophenone, featuring a bromine atom at the second carbon of the propanone chain and an o-tolyl group linked to the first carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique reactivity profile.

Chemical Structure

The structural characteristics of this compound significantly influence its biological activity. The presence of the bromine atom enhances its electrophilic properties, while the o-tolyl group contributes to steric effects and electronic properties that can affect interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but its interaction with signaling molecules such as Ras proteins has been noted, which play a crucial role in cell growth and differentiation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Electrophilic Interactions : The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to altered function or signaling.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes, thereby affecting cellular functions.

- Modulation of Signaling Pathways : The compound's effects on Ras signaling pathways could lead to changes in cell growth and survival mechanisms.

Research Findings

A summary of significant findings from various studies on this compound is presented below:

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 16 μg/mL to 64 μg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that treatment with varying concentrations of this compound resulted in reduced cell viability and increased rates of apoptosis. Flow cytometry analysis revealed significant alterations in cell cycle distribution following treatment.

Eigenschaften

IUPAC Name |

2-bromo-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLZPWQZMVBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283508 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-84-9 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.